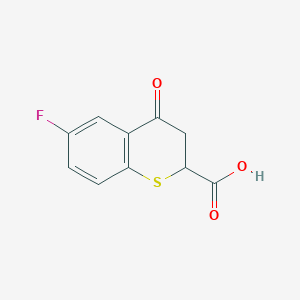
6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a fluorine atom, a carboxylic acid group, and a benzothiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiopyran Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiopyran ring system.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Oxidation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted benzothiopyran compounds, and various oxidized forms, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the oxo group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares a similar structure but lacks the sulfur atom present in the benzothiopyran ring.
6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid: Another structurally related compound with a chromene ring instead of a benzothiopyran ring.
Uniqueness
The presence of the sulfur atom in the benzothiopyran ring of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.
Properties
Molecular Formula |
C10H7FO3S |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-fluoro-4-oxo-2,3-dihydrothiochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO3S/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) |
InChI Key |
XKLARJMGNGFSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















